molecular formula C8H5F6NS B6351622 3-Fluoro-4-(pentafluoroethylthio)aniline CAS No. 1301739-33-2

3-Fluoro-4-(pentafluoroethylthio)aniline

Cat. No.: B6351622
CAS No.: 1301739-33-2
M. Wt: 261.19 g/mol
InChI Key: UAQVYSFLZDASRB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pentafluoroethylthio)aniline is a fluorinated aniline derivative featuring a pentafluoroethylthio (-SC₂F₅) substituent at the para position relative to the amine group and a fluorine atom at the meta position.

Properties

IUPAC Name

3-fluoro-4-(1,1,2,2,2-pentafluoroethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NS/c9-5-3-4(15)1-2-6(5)16-8(13,14)7(10,11)12/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVYSFLZDASRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pentafluoroethylthio)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with a pentafluoroethylthio group. One common method is the reaction of 3-fluoroaniline with pentafluoroethylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Preparation of the starting materials: Synthesis of 3-fluoroaniline and pentafluoroethylthiol.

    Reaction setup: Mixing the starting materials in a reactor with the appropriate solvent and base.

    Reaction execution: Heating the mixture to the required temperature and maintaining it for a specific duration to ensure complete reaction.

    Purification: Isolating the product through techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pentafluoroethylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(pentafluoroethylthio)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including as a precursor for pharmaceuticals.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)aniline involves its interaction with molecular targets through its functional groups. The fluorine atoms and the pentafluoroethylthio group can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The following table summarizes key structural and functional differences between 3-Fluoro-4-(pentafluoroethylthio)aniline and related compounds:

Compound Name Substituent(s) Key Features Potential Applications
This compound -SC₂F₅, -F High electronegativity, lipophilic, steric bulk Agrochemicals, kinase inhibitors
3-Fluoro-4-(trifluoromethoxy)aniline -OCF₃, -F Electron-withdrawing, smaller substituent Soluble Epoxide Hydrolase inhibitors
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline -N(CH₂CH₂)₂NCH₃, -F Basic piperazine ring improves solubility Pharmacokinetic optimization
3-Fluoro-4-(pyridin-4-ylmethoxy)aniline -OCH₂C₅H₄N, -F Hydrogen-bonding capability via pyridine Targeted kinase inhibition
2-Methyl-4-(pentafluoroethylthio)aniline -SC₂F₅, -CH₃ Increased steric hindrance, reduced polarity Pesticide formulations

Key Observations :

  • Solubility : Piperazine-substituted derivatives (e.g., 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline) show improved aqueous solubility due to the basic nitrogen atoms, whereas pentafluoroethylthio derivatives are more lipophilic .
  • Biological Activity : Pyridinylmethoxy and pyrrolo-triazine derivatives (e.g., 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline) demonstrate potent c-Met kinase inhibition, suggesting that heterocyclic substituents may offer superior binding affinity compared to thioether groups .

Physicochemical Properties

The table below highlights physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound C₈H₅F₆NS 273.19 Not reported Lipophilic (organic solvents)
3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline C₁₁H₁₄FNO₂ 211.23 61–62 Soluble in ethanol, CHCl₃
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 Not reported Moderate aqueous solubility
3-Fluoro-4-(4-methylphenoxy)aniline C₁₃H₁₂FNO 217.24 Not reported Low polarity

Key Observations :

  • Lipophilicity : The pentafluoroethylthio group increases lipophilicity, making the compound more suitable for membrane penetration in agrochemical applications .
  • Thermal Stability : Derivatives with fused heterocycles (e.g., pyrrolo-triazine) exhibit higher melting points, likely due to crystalline packing .

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